5,6-trans-Bimatoprost (CAS 1163135-95-2) as a Pharmacologically Inactive Negative Control
5,6-trans-Bimatoprost is the pharmacologically inactive trans-isomer of Bimatoprost. While Bimatoprost and its free acid metabolite act as potent FP receptor agonists, 5,6-trans-Bimatoprost lacks this activity. This is confirmed by its classification as a 'non-active isomer' by multiple commercial vendors, explicitly stating it 'can be used as an experimental control' . This contrasts directly with Bimatoprost, which exhibits an EC50 of 694 ± 293 nM at the cloned human FP receptor [1] and its free acid (17-phenyl trinor PGF2α) with a Ki of 83 nM at the FP receptor [2].
| Evidence Dimension | Functional Agonism at Human FP Prostaglandin Receptor |
|---|---|
| Target Compound Data | Inactive (No functional agonism reported) |
| Comparator Or Baseline | Bimatoprost: EC50 = 694 ± 293 nM; Bimatoprost free acid: Ki = 83 nM |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | Cloned human ciliary body FP receptor in phosphoinositide (PI) turnover assays; radioligand binding assays |
Why This Matters
The lack of activity makes 5,6-trans-Bimatoprost an essential negative control to differentiate specific, Bimatoprost-mediated effects from off-target or assay background noise in receptor pharmacology and cell signaling studies.
- [1] Sharif, N. A., et al. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 2002, 18(4), 313-324. View Source
- [2] Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. View Source
